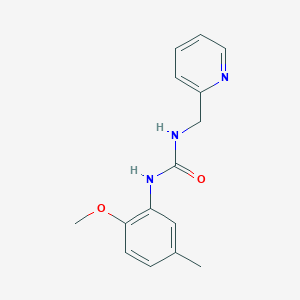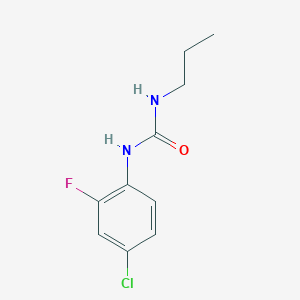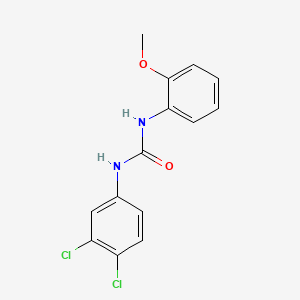
N-(2-methoxy-5-methylphenyl)-N'-(2-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(2-pyridinylmethyl)urea, also known as MPMU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用機序
The mechanism of action of MPUM is not fully understood, but it is believed to involve the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. MPUM has been shown to inhibit the activation of these pathways, which are involved in cell growth, proliferation, and survival. Additionally, MPUM has been found to inhibit the activity of several enzymes, including tyrosine kinases and serine/threonine kinases, which play important roles in cancer progression and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPUM are diverse and depend on the specific disease or condition being studied. In cancer, MPUM has been found to induce apoptosis and cell cycle arrest, which leads to a reduction in tumor growth and proliferation. In inflammation, MPUM has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in tissue damage and inflammation. Additionally, MPUM has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One of the major advantages of MPUM is its high potency and selectivity, which makes it an ideal candidate for drug development. Additionally, MPUM has been found to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for clinical trials. However, one of the limitations of MPUM is its limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of MPUM is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of MPUM. One potential area of research is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, more studies are needed to fully understand the mechanism of action of MPUM and its effects on different signaling pathways. Finally, more studies are needed to explore the potential therapeutic applications of MPUM in different diseases and conditions. Overall, the study of MPUM has the potential to lead to the development of new and effective therapies for a wide range of diseases.
合成法
The synthesis of MPUM involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-5-methylphenol in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and urea to produce the final product. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through standard purification techniques.
科学的研究の応用
MPUM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. Several studies have demonstrated that MPUM can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPUM has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, MPUM has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by reducing the expression of angiogenic factors.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-6-7-14(20-2)13(9-11)18-15(19)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQXXNNPRJDLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)


![1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)
![(3S*,5S*)-1-(2,3-dihydro-1H-inden-2-yl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5492106.png)
![2,5-dimethyl-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5492114.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5492118.png)